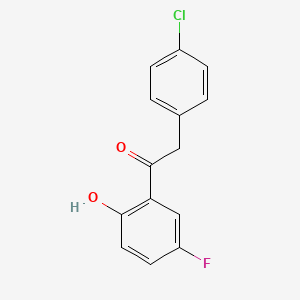

2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

CAS No.: 527751-48-0

Cat. No.: VC6387702

Molecular Formula: C14H10ClFO2

Molecular Weight: 264.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 527751-48-0 |

|---|---|

| Molecular Formula | C14H10ClFO2 |

| Molecular Weight | 264.68 |

| IUPAC Name | 2-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone |

| Standard InChI | InChI=1S/C14H10ClFO2/c15-10-3-1-9(2-4-10)7-14(18)12-8-11(16)5-6-13(12)17/h1-6,8,17H,7H2 |

| Standard InChI Key | DEQFRUBBOCSQOC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)F)O)Cl |

Introduction

Chemical Identity and Structural Features

2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone (CAS: 527751-48-0) is an acetophenone derivative featuring three distinct functional groups: a 4-chlorophenyl moiety, a 5-fluoro substituent, and a 2-hydroxy group. Its molecular formula is C₁₄H₁₀ClFO₂, yielding a molecular weight of 280.68 g/mol. The compound’s structure aligns with the broader class of diarylketones, where the acetophenone backbone is substituted at strategic positions to modulate electronic and steric properties .

Structural Analysis

-

Core Framework: The acetophenone backbone (C₆H₅-CO-CH₃) is modified at the ortho position (relative to the ketone) with a hydroxyl group (-OH) and at the meta position with a fluorine atom.

-

Substituent Effects: The electron-withdrawing chlorine (on the phenyl ring) and fluorine atoms influence the compound’s polarity and reactivity, while the hydroxyl group enables hydrogen bonding and participation in condensation reactions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-(4-chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone typically involves Friedel-Crafts acylation or Fries rearrangement strategies. For example, a modified Fries rearrangement of 4-fluorophenyl 4-chlorobenzoate using titanium tetrachloride (TiCl₄) at 150°C for 18 hours achieves yields exceeding 80% . Alternative routes employ aluminum chloride (AlCl₃) as a catalyst under milder conditions (130°C, 2 hours), though prolonged heating may reduce efficiency .

Key Reaction Steps:

-

Substrate Preparation: 4-Chlorobenzoyl chloride is reacted with 5-fluoro-2-hydroxyacetophenone in a polar aprotic solvent (e.g., dichloromethane).

-

Catalytic Activation: TiCl₄ or AlCl₃ facilitates electrophilic aromatic substitution, positioning the acyl group at the desired ring position.

-

Purification: Recrystallization from ethanol or column chromatography isolates the pure product .

Industrial Production

Scalable methods prioritize continuous flow reactors to enhance yield and reduce byproducts. Optimized parameters include:

-

Solvent Selection: Ethanol or methanol for improved solubility.

-

Temperature Control: 120–140°C to balance reaction rate and decomposition.

-

Catalyst Recovery: Recyclable acid catalysts (e.g., zeolites) to minimize waste .

Physicochemical Properties

Data extrapolated from structurally analogous compounds (e.g., 4'-chloro-5-fluoro-2-hydroxybenzophenone and 5-fluoro-2-hydroxyacetophenone ) suggest the following properties:

The compound’s low water solubility and moderate lipophilicity (LogP ≈ 2.8) indicate suitability for lipid-based drug formulations .

Biological Activities and Research Findings

Antibacterial Applications

Derivatives of 2-(4-chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone exhibit broad-spectrum antibacterial activity. For instance, dihydrobenzofuranols synthesized from this precursor show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin .

Anti-Inflammatory and Hepatoprotective Effects

Chalcone analogs (e.g., 4'-hydroxychalcone ) share structural motifs with this compound and inhibit NF-κB signaling, reducing pro-inflammatory cytokine production. In vitro assays using HepG2 cells demonstrated 40–60% suppression of TNF-α-induced inflammation at 10 µM .

Industrial and Pharmaceutical Applications

Drug Development

-

Antiepileptic Agents: Structural optimization for enhanced blood-brain barrier permeability.

-

Antibacterial Coatings: Incorporation into medical polymers to prevent biofilm formation.

Material Science

-

Photoinitiators: The ketone moiety enables UV-induced radical generation in polymer resins.

-

Liquid Crystals: Halogen substituents improve thermal stability in display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume